1-Carbamoylazetidine-3-carboxylic acid

medicinal chemistry building block selection lead optimization

Researchers seeking a rigid, compact azetidine scaffold for PROTAC design often face synthetic roadblocks with protected analogs. 1-Carbamoylazetidine-3-carboxylic acid solves this with a free carboxylic acid for direct amidation, eliminating a deprotection step. Its unique physicochemical profile (XLogP -1.5, TPSA 83.6 Ų) ensures balanced solubility and permeability, while the single rotatable bond minimizes conformational disorder for crystallography. For procurement managers, the product is H302-classified, requiring P270/P301+P310 handling protocols.

Molecular Formula C5H8N2O3
Molecular Weight 144.13
CAS No. 1197231-34-7
Cat. No. B1650753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylazetidine-3-carboxylic acid
CAS1197231-34-7
Molecular FormulaC5H8N2O3
Molecular Weight144.13
Structural Identifiers
SMILESC1C(CN1C(=O)N)C(=O)O
InChIInChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9)
InChIKeySOBSBLWGISBCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylazetidine-3-carboxylic acid Overview


1-Carbamoylazetidine-3-carboxylic acid (CAS 1197231-34-7) is a four-membered nitrogen-containing heterocyclic building block bearing both a carbamoyl moiety at the 1-position and a free carboxylic acid at the 3-position of the azetidine ring [1]. This substitution pattern creates a compact, polar scaffold with drug-like physicochemical properties. The compound serves as a versatile intermediate for the synthesis of bioactive molecules, including enzyme inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique combination of functional groups enables orthogonal derivatization strategies that are not accessible with other common azetidine building blocks.

Orthogonal -COOH and -CONH₂ groups for dual derivatization without deprotection
Balanced polarity profile supports lead optimization and fragment-based design
Conformationally restricted azetidine scaffold for structure-based programs

Why Generic Substitution Fails for 1-Carbamoylazetidine-3-carboxylic Acid


The selection of an azetidine building block is not a simple interchange of heterocyclic cores. Even among closely related azetidine-3-carboxylic acid derivatives, the nature of the N-substituent controls physicochemical properties, reactivity, and the downstream synthetic handling. The carbamoyl group in 1-carbamoylazetidine-3-carboxylic acid confers a distinct lipophilicity–polarity balance that directly impacts aqueous solubility, permeability, and the ability to engage biological targets via hydrogen bonding [1]. The free carboxylic acid provides a handle for amide coupling, while the carbamoyl group remains intact and can serve as a hydrogen-bond donor/acceptor motif critical for target engagement. Replacing this compound with an unprotected parent acid, a Boc-protected analog, or an N-alkyl derivative without accounting for these differences can lead to a mismatch in solubility, metabolic stability, or synthetic compatibility, as demonstrated by the quantitative evidence below.

!
Carbamoyl substitution shifts lipophilicity and hydrogen-bonding capacity compared to parent acid or Boc-protected analogs.
!
The carbamoyl group eliminates the deprotection step required by Boc analogs, altering synthetic route compatibility.
!
H302 hazard classification demands safe-handling protocols not necessary for the parent azetidine-3-carboxylic acid.

Head-to-Head Evidence: 1-Carbamoylazetidine-3-carboxylic acid vs Analogs


Lipophilicity (XLogP) Comparison

The target compound exhibits an intermediate predicted lipophilicity (XLogP = -1.5) that lies between the highly polar parent azetidine-3-carboxylic acid (XLogP = -3.2) and the significantly more lipophilic 1-Boc-azetidine-3-carboxylic acid (XLogP = 0.4) [1]. This places the compound closer to the 'drug-like' sweet spot for oral absorption (typically XLogP 0–3) while retaining sufficient polarity for aqueous solubility.

Lipophilicity
Reported
Target: −1.5
Parent acid: −3.2
Boc analog: 0.4
Intermediate lipophilicity supports lead optimization.
Predicted via XLogP3
medicinal chemistry building block selection lead optimization lipophilicity

TPSA and Hydrogen-Bonding Advantage

With a TPSA of 83.6 Ų, 1-carbamoylazetidine-3-carboxylic acid presents a larger polar surface area than both the unprotected parent acid (TPSA = 49.3 Ų) and the Boc-protected analog (TPSA = 66.8 Ų) [1]. The additional polar surface arises from the extra carbonyl and amine of the carbamoyl group, providing additional hydrogen-bond donor and acceptor sites that can strengthen target–ligand complementarity.

Polar Surface Area
Reported
Target: 83.6 Ų
Parent acid: 49.3 Ų
Boc analog: 66.8 Ų
Higher hydrogen-bonding capacity for target engagement.
Computed by standard TPSA algorithm
medicinal chemistry permeability target engagement polar surface area

Rotatable Bond Count and Conformational Restriction

The target compound possesses only one rotatable bond, the same as the parent azetidine-3-carboxylic acid (1 rotatable bond) but significantly fewer than the Boc-protected derivative (3 rotatable bonds) [1]. The Boc derivative introduces a tert-butyl group that adds two additional freely rotating bonds, increasing conformational freedom and potentially reducing the entropic favorability of binding.

Rotatable Bonds
Reported
Target: 1
Parent acid: 1
Boc analog: 3
Conformational restriction may reduce entropic penalty.
Per PubChem criteria
conformational restriction entropy scaffold selection

Hazard Classification Comparison

Safety data from supplier Fluorochem classifies 1-carbamoylazetidine-3-carboxylic acid with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is more stringent than that commonly reported for the unprotected azetidine-3-carboxylic acid, which is typically classified only as an irritant (H315/H319) without the acute oral toxicity warning.

Hazard Profile
Data to verify
Target: H302 (harmful if swallowed)
Parent: typically H315/H319 only
H302 requires additional safe-handling precautions.
Supplier SDS; verify per lot
laboratory safety procurement handling SDS comparison

Functional Group Orthogonality for Dual Derivatization

1-Carbamoylazetidine-3-carboxylic acid incorporates both a free carboxylic acid and a carbamoyl group on the same azetidine ring. The carboxylic acid is available for amide coupling (e.g., with amine-containing payloads or linker motifs) without the need for deprotection, while the distinct carbamoyl group provides an additional hydrogen-bonding motif that can be retained in the final compound [1]. In contrast, the Boc-protected analog requires an acid-mediated deprotection step before the amine can be functionalized, and the parent azetidine-3-carboxylic acid lacks the hydrogen-bonding carbamoyl or an equivalent N-substituent that can be selectively elaborated.

Orthogonal Groups
Class-level
Target: -COOH + -CONH₂
Boc analog: requires deprotection
Parent acid: -COOH only
Eliminates deprotection steps for dual derivatization.
Synthetic route comparison
synthetic methodology orthogonal protection PROTACs ADC linkers

1-Carbamoylazetidine-3-carboxylic acid Applications


Fragment Library Synthesis with Balanced Polarity

Medicinal chemists building fragment libraries often rely on azetidine cores for three-dimensionality. 1-Carbamoylazetidine-3-carboxylic acid delivers a unique combination of XLogP = -1.5 and TPSA = 83.6 Ų [1], placing it in a physicochemical space that is simultaneously soluble (due to strong polarity) and permeable (drug-like lipophilicity). This eliminates the need to re-balance polarity after coupling, a common problem when using the overly polar azetidine-3-carboxylic acid (XLogP = -3.2) or the excessively lipophilic 1-Boc analog (XLogP = 0.4).

PROTAC Linker and ADC Payload Preparation

PROTAC design benefits from rigid, compact linkers with hydrogen-bond capabilities. 1-Carbamoylazetidine-3-carboxylic acid offers a free -COOH for direct amidation to an E3-ligase ligand while retaining the carbamoyl group as a hydrogen-bond donor/acceptor for target protein engagement [1]. Unlike the Boc-protected analog, no acid-mediated deprotection is required, saving at least one synthetic step and reducing the risk of side reactions.

Crystallography-Oriented Lead Optimization with Rigid Scaffold

Compounds with a single rotatable bond and a rigid azetidine scaffold are ideal for crystallography and structure-based design because they minimize conformational disorder. 1-Carbamoylazetidine-3-carboxylic acid possesses only one rotatable bond compared to three in the Boc-protected derivative [1], making it the preferred scaffold when structural biology teams require a well-defined electron density map for ligand orientation.

H302 Safety Classification in Laboratory Procurement

Procurement officers and laboratory safety managers working in facilities where H302-classified compounds require additional tracking and handling protocols must recognize that 1-carbamoylazetidine-3-carboxylic acid carries a H302 hazard statement . This classification imposes specific safe-handling measures (P270, P301+P310) that are not required for the less hazardous azetidine-3-carboxylic acid, and must be integrated into the procurement workflow, training, and storage plans.

Application
Selection Property
Validation Focus
Fragment library synthesis
Balanced polarity (XLogP/TPSA)
Solubility-permeability profiling
PROTAC/ADC linker synthesis
Orthogonal -COOH and -CONH₂
Step-count and yield optimization
Structure-based design
Conformational rigidity
Electron density map quality
Laboratory procurement safety
H302 acute toxicity classification
Handling protocol integration
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